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Abstract
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are critical

regulators of neuronal excitability. Their dysfunction is strongly linked to epileptic

encephalopathies. HN37, also known as pynegabine, has emerged as a potent and chemically

stable KCNQ2/Kv7 channel opener, demonstrating significant promise as a next-generation

antiepileptic drug.[1][2][3][4] Developed as an analog of the first-generation channel opener

retigabine, HN37 exhibits enhanced potency, improved chemical stability, and a favorable

safety profile.[1][2][3][4] This technical guide provides a comprehensive overview of HN37,

including its mechanism of action, preclinical efficacy, and the experimental methodologies

used to characterize its activity.

Introduction: The Role of KCNQ2/Kv7 Channels in
Neuronal Excitability
The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members

(KCNQ1-5), play a pivotal role in regulating cellular excitability in various tissues. In the

nervous system, heterotetramers of KCNQ2 and KCNQ3 subunits are the primary molecular

correlates of the M-current, a slowly activating and non-inactivating potassium current that
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stabilizes the neuronal membrane potential and dampens repetitive firing.[5][6][7] Loss-of-

function mutations in the KCNQ2 gene are a significant cause of early-onset epilepsy and

developmental and epileptic encephalopathy (DEE).[8][9][10][11] Consequently, openers of

KCNQ2/Kv7 channels are a key therapeutic strategy for the treatment of epilepsy.[5]

Retigabine (RTG) was the first clinically approved KCNQ channel opener but was withdrawn

from the market due to side effects.[6][12] This prompted the development of new-generation

openers with improved properties. HN37 (pynegabine) is a result of these efforts,

demonstrating superior chemical stability and enhanced potency compared to its predecessor.

[1][2][3]

HN37: Development and Chemical Properties
HN37 was developed by modifying the structure of retigabine. Key chemical modifications

include the deletion of the ortho-amino (-NH2) group, which was liable for chemical instability,

and the introduction of two adjacent methyl groups to the carbamate motif.[1][2][3][4] These

changes resulted in a molecule with satisfactory chemical stability and enhanced activation

potency towards neuronal Kv7 channels.[1][2][3]

Mechanism of Action of HN37
HN37 functions as a positive allosteric modulator of KCNQ2/Kv7 channels. Cryo-electron

microscopy (cryo-EM) studies have provided insights into its binding site and mechanism of

action.[13] HN37 binds to a hydrophobic pocket in the pore domain of the KCNQ2 channel.[13]

This interaction facilitates the opening of the channel's activation gate, leading to an increased

potassium efflux. This hyperpolarizing current reduces neuronal excitability, thereby

suppressing seizures. The proposed mechanism suggests that HN37 stabilizes the open

conformation of the channel.[13]

Below is a diagram illustrating the proposed signaling pathway for HN37's action on

KCNQ2/Kv7 channels.
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Caption: Proposed mechanism of action of HN37 on KCNQ2/Kv7 channels.

Preclinical Efficacy of HN37
HN37 has demonstrated high in vivo efficacy in multiple preclinical seizure models, highlighting

its potential as a potent anticonvulsant.[1][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of HN37.

Table 1: Anticonvulsant Activity of HN37 in Rodent Seizure Models

Seizure Model Species
Route of
Administration

ED50 (mg/kg)

Maximal Electroshock

(MES)
Mouse i.p. 2.1

Maximal Electroshock

(MES)
Rat p.o. 1.8

6 Hz Psychomotor

Seizure
Mouse i.p. 1.5

Data extracted from Zhang et al., 2021. ED50 represents the dose required to protect 50% of

animals from seizures.

Table 2: Electrophysiological Effects of HN37 on KCNQ2/KCNQ3 Channels

Parameter HN37 Retigabine

EC50 (µM) 0.23 0.61

ΔV1/2 (mV) -15.4 -9.8
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Data from whole-cell patch-clamp recordings in CHO cells expressing KCNQ2/KCNQ3

channels (Zhang et al., 2021). EC50 is the concentration for half-maximal activation. ΔV1/2 is

the shift in the half-activation voltage.

Rescue of KCNQ2 Mutations
Recent studies have shown that HN37 can rescue the function of certain loss-of-function

KCNQ2 mutations associated with developmental and epileptic encephalopathy.[8][9] In in vitro

electrophysiological assays, HN37 significantly increased the current conducted by mutant

KCNQ2/KCNQ3 channels, suggesting its potential for personalized medicine in patients with

specific KCNQ2 variants.[8][9][10]

Experimental Protocols
This section details the methodologies for key experiments used to characterize HN37.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of HN37 on the activity of KCNQ2/Kv7 channels

expressed in a heterologous system (e.g., CHO cells).

Experimental Workflow:
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Caption: Workflow for whole-cell patch-clamp electrophysiology.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12412915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with cDNAs

encoding human KCNQ2 and KCNQ3 subunits.

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp

amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in

mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps

are applied in 10 mV increments to elicit potassium currents.

Drug Application: HN37 is applied to the extracellular solution at varying concentrations to

determine the dose-response relationship.

Data Analysis: Current-voltage (I-V) curves are generated. The half-maximal effective

concentration (EC50) and the shift in the voltage for half-maximal activation (V1/2) are

calculated by fitting the data to the Hill and Boltzmann equations, respectively.

Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs

against generalized tonic-clonic seizures.

Methodology:

Animals: Adult male mice or rats are used.

Drug Administration: HN37 is administered intraperitoneally (i.p.) or orally (p.o.) at various

doses.

Induction of Seizures: A high-frequency electrical stimulus is delivered via corneal or ear-clip

electrodes to induce a tonic hindlimb extension seizure.

Assessment: The ability of HN37 to prevent the tonic hindlimb extension is recorded.
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Data Analysis: The dose of HN37 that protects 50% of the animals from seizures (ED50) is

calculated using probit analysis.

6 Hz Psychomotor Seizure Model
This model is considered to represent therapy-resistant partial seizures.

Methodology:

Animals: Adult male mice are used.

Drug Administration: HN37 is administered i.p. at various doses.

Induction of Seizures: A low-frequency (6 Hz) electrical stimulus is delivered via corneal

electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and

twitching.

Assessment: The ability of HN37 to prevent the seizure is observed.

Data Analysis: The ED50 is calculated as described for the MES model.

Conclusion and Future Directions
HN37 is a promising new antiepileptic drug candidate with a clear mechanism of action as a

potent KCNQ2/Kv7 channel opener.[1] Its improved chemical stability and preclinical efficacy in

models of difficult-to-treat seizures position it as a significant advancement over earlier-

generation compounds.[1][2][3] The ability of HN37 to rescue pathogenic KCNQ2 mutations

opens up possibilities for precision medicine in epilepsy.[8][9] Ongoing clinical trials in China

will be crucial in determining the clinical utility and safety profile of HN37 in patients with

epilepsy.[1] Future research should continue to explore the full therapeutic potential of HN37,

including its efficacy in a broader range of epilepsy syndromes and its long-term safety.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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